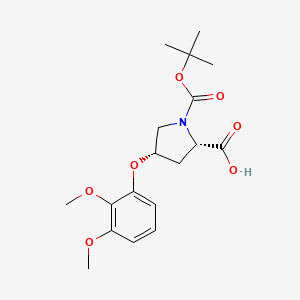
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
2-Thiopheneethylamine, a compound with a similar structure, is an aromatic amine. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .
Synthesis Analysis
While specific synthesis methods for “2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine” are not available, similar compounds like Schiff bases derived from 2-(piperidin-4-yl)ethanamine have been prepared in high yields .Molecular Structure Analysis
The molecular structure of a compound can be deduced by various spectroscopic methods such as 1H and 13C NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the refractive index, boiling point, and density of 2-Thiopheneethylamine have been determined .Scientific Research Applications
Pancreatic Lipase Inhibitors
Compounds similar to “2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine” have been used in the synthesis of Schiff bases, which act as novel pancreatic lipase inhibitors . These inhibitors can be used in the treatment of obesity.
Antioxidant Activity
These compounds have shown good antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Activity
The Schiff bases derived from these compounds have demonstrated antibacterial activity . This suggests potential use in the development of new antibacterial agents.
Molecular Docking Investigations
The compounds have been used in molecular docking investigations . Molecular docking is a key tool in structural molecular biology and computer-assisted drug design.
Electrochemical Biosensors
Compounds similar to “2-(5-thiophen-2-yl)-1H-pyrazol-4-yl)ethanamine” have been used in the development of conducting polymer-based electrochemical biosensors . These biosensors have applications in medical diagnostics, food quality control, and environmental monitoring.
Glucose Analysis
The compounds have been used in the development of biosensors for glucose analysis . This has potential applications in the management of diabetes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-thiophen-2-yl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAHVEROBUWVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)




![[(2R,5S)-1-(3-Chlorobenzyl)-5-isobutylpiperazinyl]methanol](/img/structure/B1464241.png)